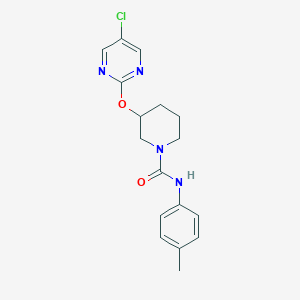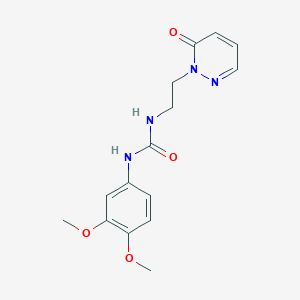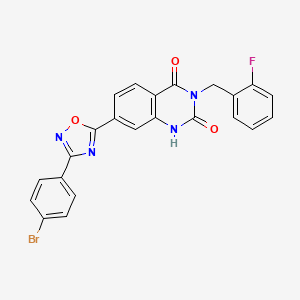
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. The compound is also known as CPDFA and belongs to the class of azetidines, which are four-membered heterocyclic compounds.
Wirkmechanismus
The exact mechanism of action of CPDFA is not fully understood. However, it is believed that the compound exerts its inhibitory activity by binding to the active site of the target enzyme and preventing its normal function. This results in a decrease in the levels of the respective neurotransmitters, leading to a therapeutic effect.
Biochemical and Physiological Effects:
CPDFA has been found to exhibit several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function and mood regulation. CPDFA has also been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CPDFA in lab experiments is its high yield of synthesis, which makes it readily available for research. The compound is also relatively stable and easy to handle. However, one of the limitations of using CPDFA is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on CPDFA. One of the areas of interest is the development of CPDFA-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of CPDFA as a tool for studying the structure and function of enzymes involved in various physiological processes. Further research is also needed to elucidate the exact mechanism of action of CPDFA and its potential side effects.
Conclusion:
In conclusion, CPDFA is a promising compound with potential applications in drug discovery. The compound exhibits inhibitory activity against several enzymes involved in various physiological processes and has been found to exhibit several biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of CPDFA and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of CPDFA involves the reaction of 2-chlorobenzenesulfonyl chloride with difluoromethylamine in the presence of a base such as triethylamine. The reaction yields CPDFA as a white solid with a high yield of around 80%.
Wissenschaftliche Forschungsanwendungen
CPDFA has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and have been implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGQJAZBBSKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)

![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)
![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)
![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)

![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)